2-(Methylsulfanyl)imidazolidine
Description
Significance of Imidazolidine (B613845) Scaffold in Heterocyclic Chemistry
The imidazolidine ring, a saturated five-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and organic synthesis. organic-chemistry.org Its structural flexibility allows for the creation of a diverse array of derivatives with a wide spectrum of biological activities. Imidazolidine-containing compounds have been investigated for their potential as antimicrobial, anti-inflammatory, analgesic, and antiviral agents. For instance, derivatives such as nitrofurantoin (B1679001) and dantrolene, which feature the related hydantoin (B18101) (imidazolidine-2,4-dione) core, are established therapeutic agents. nih.gov
Beyond its pharmacological importance, the imidazolidine scaffold serves as a crucial building block in asymmetric synthesis. Chiral imidazolidine derivatives are employed as catalysts and chiral auxiliaries, facilitating the stereoselective synthesis of complex molecules. nih.gov They are also precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts that have revolutionized various chemical transformations. organic-chemistry.org The ability of the imidazolidine ring to be readily functionalized at its nitrogen and carbon atoms makes it a versatile platform for developing novel chemical entities.
Importance of the Methylsulfanyl Group in Organic Synthesis and Reactivity
The methylsulfanyl group (-SCH3), also known as the methylthio group, plays a significant role in modifying the reactivity and properties of organic molecules. Its presence can influence a molecule's biological activity, as seen in various pharmaceuticals and agrochemicals. In organic synthesis, the methylsulfanyl group can serve as a useful functional handle for further molecular elaboration.
One of the key aspects of the methylsulfanyl group's reactivity is its ability to act as a leaving group in nucleophilic substitution reactions. This is particularly true when the sulfur atom is oxidized to a sulfoxide (B87167) or sulfone, which are excellent leaving groups. Furthermore, the sulfur atom can be targeted by various reagents, allowing for the introduction of other functional groups. The methylsulfanyl group can also influence the acidity of adjacent protons and participate in the stabilization of intermediates. Research into fatty acids has shown that α-methylsulfanyl substitution can enhance the cytotoxicity of certain fatty acids against leukemia cell lines. cas.org
Overview of Academic Research Endeavors on 2-(Methylsulfanyl)imidazolidine and its Closely Related Derivatives
Direct and extensive academic research focused solely on this compound is limited. However, the compound, in its hydroiodide salt form (2-methylthio-2-imidazoline hydriodide), is a commercially available reagent. sigmaaldrich.comsigmaaldrich.com Its physical and chemical properties are documented, providing a foundation for its potential use in synthesis. sigmaaldrich.comnih.gov
Research on closely related derivatives provides significant insight into the potential chemistry of this compound. A notable area of investigation is the synthesis of 2-methylsulfanyl-1H-imidazoles, which are the oxidized, aromatic analogues of this compound. These compounds have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-1. nih.gov The synthetic route to these molecules often involves the S-methylation of the corresponding imidazole-2-thione precursor using methyl iodide. nih.gov
The general synthesis of 2-imidazolines, the unsaturated version of imidazolidines, is well-documented. chemicalbook.com Common methods include the condensation of ethylenediamine (B42938) with nitriles or esters, or the reaction of aldehydes with ethylenediamine in the presence of an oxidizing agent. organic-chemistry.orgchemicalbook.com These synthetic strategies could potentially be adapted for the synthesis of this compound.
Furthermore, research into other substituted imidazolidines, such as 1-(methylsulfonyl)imidazolidin-2-one, showcases the chemical modifications that the imidazolidine ring can undergo. google.comgoogle.com The reactivity of 2-imidazolines, including their propensity to undergo quaternization at the nitrogen atoms and ring-opening reactions, suggests that this compound would exhibit similar chemical behavior, allowing for its use as a versatile synthetic intermediate. chemicalbook.com
Below is a data table summarizing the properties of this compound hydroiodide:
| Property | Value | Reference |
| CAS Number | 5464-11-9 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C4H8N2S · HI | sigmaaldrich.com |
| Molecular Weight | 244.10 g/mol | sigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 144-146 °C | sigmaaldrich.comsigmaaldrich.com |
The following table outlines a synthetic approach to a related class of compounds, 2-methylsulfanyl-1H-imidazoles, which demonstrates the introduction of the methylsulfanyl group.
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | α-Aminoketone hydrochlorides | Aqueous potassium thiocyanate | 1,3-Imidazole-2-thiones | nih.gov |
| 2 | 1,3-Imidazole-2-thiones | Methyl iodide | 2-Methylsulfanyl-1H-imidazoles | nih.gov |
Structure
3D Structure
Properties
CAS No. |
45439-05-2 |
|---|---|
Molecular Formula |
C4H10N2S |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
2-methylsulfanylimidazolidine |
InChI |
InChI=1S/C4H10N2S/c1-7-4-5-2-3-6-4/h4-6H,2-3H2,1H3 |
InChI Key |
UUVRKNMLFNWNNY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1NCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylsulfanyl Imidazolidine and Its Derivatives
Precursor-Based Synthetic Routes
These methodologies commence with a pre-formed imidazolidine (B613845) ring system, which is then chemically modified to introduce the 2-methylsulfanyl group.
Synthesis from 2-Imidazolidinethione and Related Thio-Analogues
A prevalent and direct method for synthesizing 2-(methylsulfanyl)imidazolidine involves the S-alkylation of 2-imidazolidinethione (also known as ethylenethiourea). This precursor exists in a tautomeric equilibrium with its thiol form, 2-mercapto-2-imidazoline, which possesses a nucleophilic sulfur atom that is readily alkylated.
The introduction of a methyl group onto the sulfur atom of 2-imidazolidinethione is a classic S-alkylation reaction.
Methylation with Methyl Iodide: Methyl iodide (Iodomethane) is a widely used reagent for this transformation. The reaction is typically performed in the presence of a base, which deprotonates the thiol tautomer to form a more potent thiolate nucleophile. The thiolate then attacks the electrophilic methyl group of methyl iodide in a standard SN2 reaction, displacing the iodide ion and forming the S-methylated product. Common bases include potassium carbonate, and the reaction is often carried out in polar aprotic solvents like acetone (B3395972) or acetonitrile. mdpi.comnih.gov While specific examples for 2-imidazolidinethione are based on these general principles, the alkylation of analogous thioureas is well-documented. nih.gov
Alkylation with Meerwein's Salt: Meerwein's salts, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃OBF₄), are powerful and highly efficient methylating agents. These reagents are known to be "hard" electrophiles. According to Hard and Soft Acid and Base (HSAB) theory, the sulfur atom in a thiourea (B124793) or thione is a "soft" nucleophile. The reaction between a hard electrophile and a soft nucleophile is feasible and often highly effective. Meerwein's salt can methylate the sulfur atom of 2-imidazolidinethione to yield the corresponding S-methylated isothiouronium salt, which is the hydrotetrafluoroborate salt of this compound. Subsequent neutralization would provide the free base. Although specific documented use for C-H methylation and amide O-alkylation is more common, the principles support its utility in S-alkylation. nih.govresearchgate.netorganic-chemistry.org
Table 1: Representative S-Alkylation Reactions on Thio-Analogues This table presents data for closely related thiohydantoin structures, illustrating the general conditions for S-methylation.
| Precursor | Alkylating Agent | Base / Conditions | Solvent | Product | Yield (%) | Reference |
| 3-Substituted-2-thioxo-imidazolin-4-one | Methyl Iodide | K₂CO₃, 40 °C | Acetonitrile | 2-Methylsulfanyl-3,5-dihydro-imidazol-4-one derivative | 90-96% | mdpi.com |
| 5-Arylidene-2-thiohydantoin | Methyl Iodide | Not specified | Not specified | 5-Arylidene-2-methylthio-imidazol-4-one | Not specified | researchgate.net |
| Adenosine (thiol-modified analogue) | Methyl Iodide | Anhydrous alkaline | Not specified | 2'-O-methyladenosine | 42% | organic-chemistry.org |
Utilization of 2-Imidazolidinone Derivatives as Core Building Blocks
An alternative, albeit less direct, pathway to this compound begins with the more common 2-imidazolidinone core. This multi-step approach first requires the conversion of the carbonyl group into a thiocarbonyl group.
This transformation is most effectively achieved using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being the most prominent. wikipedia.orgorganic-chemistry.org Lawesson's reagent is known to efficiently convert a wide range of carbonyl compounds, including lactams (cyclic amides) like 2-imidazolidinone, into their corresponding thiocarbonyl analogues. nih.govchemspider.com The reaction typically proceeds by heating the 2-imidazolidinone with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). chemspider.com
Once the 2-imidazolidinethione is formed, it can be readily S-methylated using the strategies detailed in section 2.1.1.1 to afford the final this compound product. This two-step sequence (thionation followed by S-methylation) provides a versatile route from readily available imidazolidinone precursors.
Derivatization from 2-Thiohydantoins via S-Alkylation
2-Thiohydantoins, which are derivatives of 2-thioxoimidazolidin-4-one, serve as excellent precursors for synthesizing a specific class of this compound derivatives. The core structure already contains the necessary 2-thioxoimidazolidine moiety, making it amenable to direct S-alkylation.
The S-alkylation of 2-thiohydantoins is a reliable and high-yielding reaction. Regioselective methylation on the sulfur atom is achieved by treating the 2-thiohydantoin (B1682308) with methyl iodide in the presence of a mild base like potassium carbonate in a solvent such as acetonitrile. mdpi.com This reaction proceeds smoothly to yield 2-(methylsulfanyl)-3,5-dihydro-imidazol-4-one derivatives. This method is valuable for creating libraries of compounds with variations at other positions of the imidazolidine ring, which can be introduced into the thiohydantoin precursor prior to the S-methylation step.
Table 2: Synthesis of 2-(Methylsulfanyl)imidazol-4-one Derivatives from 2-Thiohydantoins
| 2-Thiohydantoin Precursor | Reagents | Conditions | Product | Yield (%) | Reference |
| 3-Methyl-2-thioxo-imidazolin-4-one | Methyl iodide, K₂CO₃ | 14 h, 40 °C | 3-Methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one | 96% | mdpi.com |
| 3-Ethyl-2-thioxo-imidazolin-4-one | Methyl iodide, K₂CO₃ | 14 h, 40 °C | 3-Ethyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one | 92% | mdpi.com |
| 3-Phenyl-2-thioxo-imidazolin-4-one | Methyl iodide, K₂CO₃ | 14 h, 40 °C | 3-Phenyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one | 90% | mdpi.com |
Cyclization-Based Synthetic Approaches
These methods build the imidazolidine ring from acyclic precursors, incorporating the 2-(methylsulfanyl) functionality during the ring-formation process.
Reactions Involving 1,2-Diamines as Starting Materials for Imidazolidine Ring Formation
The most fundamental approach to the imidazolidine skeleton involves the cyclization of a 1,2-diamine, such as ethylenediamine (B42938), with a one-carbon (C1) electrophile. To generate the 2-(methylsulfanyl) group, this C1 component must contain both a sulfur atom and a methyl group or be amenable to subsequent methylation.
A common two-step, one-pot procedure involves reacting ethylenediamine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) intermediate. This intermediate can then cyclize to form 2-imidazolidinethione. Subsequent addition of methyl iodide to the same reaction mixture (in situ alkylation) without isolating the thione yields this compound.
Alternatively, a more direct cyclization can be achieved by reacting the 1,2-diamine with a reagent that already contains the S-methylated isothiourea backbone. For example, the reaction of ethylenediamine with a reagent like dimethyl 1,3-imidazolidine-2-dithiocarboxylate or a similar S-methylated dithiocarbonate derivative can lead directly to the formation of the this compound ring system.
Intramolecular Cyclization Pathways in Related Systems
Intramolecular cyclization is a foundational strategy for the synthesis of five-membered heterocyclic rings like imidazolidine. This approach involves a precursor molecule that undergoes an internal ring-forming reaction. While direct examples for this compound are specific, the principles are well-demonstrated in the synthesis of related cyclic ureas and other heterocycles. mdpi.comresearchgate.net
A highly regioselective method for producing novel imidazolidin-2-ones involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various C-nucleophiles. mdpi.com The process begins with the formation of an oxonium cation, which then undergoes intramolecular cyclization to yield a 5-methoxyimidazolidine-2-one intermediate. mdpi.com Subsequent elimination of methanol (B129727) generates an iminium cation that reacts with a nucleophile to form the final substituted imidazolidin-2-one product. mdpi.com Quantum chemistry calculations have been used to rationalize the observed regioselectivity of this reaction. mdpi.com
Another relevant pathway is the intramolecular cyclization of hydrazide derivatives. researchgate.net For instance, 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide can be cyclized by heating in dimethylformamide to produce 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione. researchgate.net The cyclization of hydrazides is a well-established and widely used process for creating various heterocyclic derivatives. researchgate.net More recently, an organo-catalyzed synthesis of imidazolidin-2-ones and imidazol-2-ones has been developed through the intramolecular hydroamidation of propargylic ureas, achieving excellent chemo- and regioselectivity under ambient conditions. acs.org
One-Pot Synthetic Protocols for Methylsulfanyl-Containing Heterocycles
One-pot syntheses are highly valued in modern chemistry for their efficiency, reduced waste, and operational simplicity. nih.govrsc.orgrsc.org These protocols combine multiple reaction steps into a single procedure without isolating intermediates, which is particularly advantageous for constructing complex heterocyclic systems. nih.gov
A notable example is the sequential one-pot approach for synthesizing 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a] researchgate.netnih.govbeilstein-journals.orgtriazines. nih.gov This method avoids the tedious work-up and purification of intermediate compounds, resulting in a more sustainable process. nih.gov Similarly, cascade strategies have been developed for other useful heterocycles in medicinal chemistry, such as pyridazinones and dihydropyrimidinones, through one-pot triple cascade reactions involving steps like Claisen-decarboxylation and heterocyclization. rsc.orgrsc.org The synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones can also be achieved in a single pot, highlighting the versatility of one-pot procedures for sulfur-containing molecules. nih.gov
Advanced Synthetic Techniques and Catalytic Methods
Modern synthetic chemistry increasingly employs advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel molecular structures. These include microwave-assisted synthesis, solvent-free conditions, and specialized reaction protocols.
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in organic synthesis, known for dramatically reducing reaction times, increasing product yields, and often leading to cleaner reactions with fewer by-products compared to conventional heating. nih.govnih.gov
This technology has been effectively applied to the synthesis of various nitrogen-containing heterocycles. A sequential one-pot method for producing C8-functionalized 2-(methylsulfanyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-ones utilizes microwave heating to achieve a convenient and sustainable synthesis, even at the gram scale. nih.gov The combination of microwave assistance with one-pot sequential reactions proves advantageous in terms of both yields and reaction times. nih.gov Microwave-assisted methods have also been developed for the synthesis of 1,5-disubstituted imidazoles from polymer-bound imines and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov Furthermore, a novel method for synthesizing 2-substituted 2-imidazolines under microwave irradiation reports significantly high yields and reduced reaction times. researchgate.net
| Starting Material | Product | Yield | Reaction Time |
|---|---|---|---|
| 8-Phenyl Derivative Precursor | 2-(Methylsulfanyl)-8-phenyl-pyrazolo[1,5-a] researchgate.netnih.govbeilstein-journals.orgtriazin-4(3H)-one | 65% | Not specified |
| 8-Ethyl Derivative Precursor | 8-Ethyl-2-(methylsulfanyl)pyrazolo[1,5-a] researchgate.netnih.govbeilstein-journals.orgtriazin-4(3H)-one | 65% | Not specified |
| 8-(4-Chlorophenyl) Derivative Precursor | 8-(4-Chlorophenyl)-2-(methylsulfanyl)pyrazolo[1,5-a] researchgate.netnih.govbeilstein-journals.orgtriazin-4(3H)-one | 84% | Not specified |
| 8-(4-Methoxyphenyl) Derivative Precursor | 8-(4-Methoxyphenyl)-2-(methylsulfanyl)pyrazolo[1,5-a] researchgate.netnih.govbeilstein-journals.orgtriazin-4(3H)-one | 64% | Not specified |
Solvent-Free Reaction Conditions
Solvent-free synthesis represents a key principle of green chemistry, aiming to minimize waste and environmental impact by eliminating the need for conventional organic solvents. organic-chemistry.org These reactions are often, though not always, paired with microwave irradiation to facilitate the reaction between solid or neat liquid reagents.
An efficient, environmentally friendly method for synthesizing enantiomerically pure N-(tert-butylsulfinyl)imines employs microwave-assisted, solvent-free conditions. organic-chemistry.org The condensation of aldehydes or ketones proceeds with excellent yields and purities, producing only titanium dioxide as a byproduct and minimizing waste. organic-chemistry.org While microwave irradiation accelerates the process, comparable results can sometimes be achieved with conventional heating, highlighting the primary benefit of eliminating the solvent. organic-chemistry.org Similarly, the efficient, solvent-free synthesis of imidazo[1,2-α]pyridine derivatives has been achieved via a one-pot three-component reaction, offering advantages of quick completion and easy purification. rsc.org
Pseudo-Multicomponent Reaction Protocols
A pseudo-multicomponent one-pot protocol has been successfully developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.com This method begins with the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction to produce the corresponding diamine, and subsequent cyclization with carbonyldiimidazole (CDI). mdpi.com The protocol was optimized using statistical analysis and demonstrates improved yields over the comparable multistep synthesis, showcasing its efficiency and potential for green chemistry applications. mdpi.com
| Compound | Substituent | Multistep Protocol Yield | One-Pot Protocol Yield |
|---|---|---|---|
| 1a | Phenyl | 65% | 78% |
| 1b | 4-Fluorophenyl | 62% | 75% |
| 1c | 4-Chlorophenyl | 68% | 81% |
| 1d | 4-Bromophenyl | 50% | 73% |
| 1e | 2-Naphthyl | 55% | 65% |
| 1f | 4-Methylphenyl | 60% | 70% |
| 1g | 4-Methoxyphenyl | 58% | 68% |
Application of Specific Reagents and Intermediates (e.g., Ketene Dithioacetals, N,N-Dimethylformamide Diethylacetal (DMF-DEA))
Specific reagents and intermediates are crucial for introducing desired functional groups and building complex molecular architectures.
Ketene Dithioacetals are versatile three-carbon synthons widely used in the synthesis of heterocycles. beilstein-journals.org These "push-pull" alkenes, featuring electron-donating methylsulfanyl groups and an electron-withdrawing group, can react with bifunctional molecules to form cyclic compounds. beilstein-journals.org A facile synthesis of 4-aroyl-3-methylsulfanyl-2-tosylpyrroles is achieved through the cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) to α-aroylketene dithioacetals. beilstein-journals.org Furthermore, α-oxoketene dithioacetals can undergo Vilsmeier-Haack reaction with a reagent prepared from phosphorus oxychloride and dimethylformamide to yield α-formylketene dithioacetals, which are themselves valuable intermediates for pyrimidine (B1678525) synthesis. baselius.ac.in
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) , a close analog of DMF-DEA, is an important reagent in heterocyclic synthesis, often acting as a one-carbon synthon. sciencemadness.orgscirp.org It is used to form enamines from active methylene (B1212753) compounds, which are key precursors for building various heterocyclic rings. scirp.org DMF-DMA can also serve as a methylating agent, for example, in the conversion of heterocyclic thiols to S-methyl heterocycles. sciencemadness.org Its reaction with malononitrile (B47326) dimer can be controlled to react with either one or two moles of the reagent, leading to different amidine intermediates that are precursors for pyrimidines and pyridines. scirp.orgresearchgate.net The synthesis of DMF-DMA itself can be achieved by reacting N,N-dimethylformamide with dimethyl sulfate (B86663) to generate an iminium complex, which is then treated with sodium methoxide. google.com
Structural Modifications and Functionalization of the Imidazolidine Ring
The imidazolidine ring system is a versatile scaffold that allows for extensive structural modification. One of the primary sites for functionalization is the nitrogen atoms of the heterocyclic ring. These modifications are crucial for altering the steric and electronic properties of the molecule, thereby influencing its chemical reactivity and potential applications.
The introduction of substituents onto the nitrogen atoms of the imidazolidine ring is a fundamental strategy for creating a diverse range of derivatives. The nucleophilic nature of the ring nitrogens allows for reactions with a variety of electrophilic reagents. These substitutions are often carried out on imidazolidine-2-thione, a common precursor, prior to S-alkylation which installs the methylsulfanyl group.
N-Acylation
A prevalent method for N-substitution is acylation, which introduces an acyl group to one or both nitrogen atoms. This reaction is typically performed by treating imidazolidine-2-thione with acylating agents such as acyl chlorides. The reaction conditions, including the choice of solvent and base, can influence the outcome, leading to either mono- or di-acylated products. nih.gov For instance, the acylation of imidazolidine-2-thione with various (hetero)aroyl chlorides can be effectively carried out using pyridine (B92270) as the solvent. nih.gov In other cases, a combination of triethylamine (B128534) (TEA) and dimethylformamide (DMF) provides suitable conditions for the reaction. nih.gov The reactivity of the acyl chloride and the stability of the mono-acylated intermediate are key factors determining whether the reaction proceeds to di-substitution. nih.gov
N-Alkylation
Alkylation of the ring nitrogens is another key functionalization strategy. This is generally achieved by reacting the imidazolidine precursor with an alkylating agent, such as an alkyl halide, in the presence of a base. For example, the nitrogen atom of a related thiohydantoin scaffold was successfully methylated using iodomethane (B122720) with potassium carbonate as the base in a dimethylformamide (DMF) solvent. nih.gov This general principle is applicable to the imidazolidine ring, allowing for the introduction of a wide array of alkyl groups.
The general synthetic pathway often involves the N-substitution of imidazolidine-2-thione, followed by methylation of the sulfur atom. S-methylation is a straightforward reaction, commonly accomplished using reagents like methyl iodide or trimethyloxonium tetrafluoroborate (Meerwein's salt) to yield the desired N-substituted this compound or its corresponding imidazolium (B1220033) salt. nih.gov
The following table summarizes representative examples of N-substitution strategies applied to the imidazolidine-2-thione scaffold, which is a direct precursor to this compound derivatives.
| Starting Material | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Imidazolidine-2-thione | (Hetero)aroyl chlorides | Pyridine (solvent) | Asymmetric di-acylthioureas | nih.gov |
| Benzoyl imidazolidin-2-thione (a mono-acylated derivative) | Acyl chlorides | DMF, Triethylamine (TEA) | Asymmetric di-acylthioureas | nih.gov |
| 5,5-diphenyl-2-thiohydantoin (related precursor) | Iodomethane | K₂CO₃, DMF, 2h at room temp. | N-methylated thiohydantoin | nih.gov |
| 1,3-Dimethoxyimidazoline-2-thione | Trimethyloxonium tetrafluoridoborate | CH₂Cl₂, 18h at room temp. | N,N'-Dimethoxy-S-methyl-imidazolium salt | nih.gov |
Reactivity Studies and Mechanistic Investigations of 2 Methylsulfanyl Imidazolidine
Reactivity Involving the Methylsulfanyl Moiety
The sulfur-containing group is a key functional handle that dictates a significant portion of the compound's reactivity, primarily acting as a leaving group or a site for further functionalization.
The methylsulfanyl group (-SCH3) can function as a nucleofuge, or leaving group, in both nucleophilic substitution and elimination reactions. masterorganicchemistry.com A leaving group's effectiveness is inversely related to its basicity; good leaving groups are typically weak bases. masterorganicchemistry.com The methanethiolate (B1210775) anion (CH3S⁻), the departing species, is the conjugate base of methanethiol, a weak acid. This makes it a moderately good leaving group, capable of being displaced by stronger nucleophiles.
In substitution and elimination reactions, the departure of the leaving group is often the rate-determining step. libretexts.org The stability of the resulting anion influences the reaction rate. The process involves the cleavage of the C-S bond, where the sulfur atom takes the bonding electrons. masterorganicchemistry.com The efficiency of the methylsulfanyl group as a nucleofuge can be significantly enhanced through activation. Protonation or, more commonly, alkylation of the sulfur atom converts the leaving group from an anion (CH3S⁻) to a neutral molecule (e.g., dimethyl sulfide, (CH3)2S), which is a much weaker base and therefore a superior leaving group. masterorganicchemistry.com This activation strategy is fundamental in reactions where the C2 carbon of the imidazolidine (B613845) ring is the electrophilic site.
The sulfur atom in the methylsulfanyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles, most notably in alkylation reactions. nih.govchemicalbook.com This process, known as S-alkylation, typically involves treating a precursor 2-imidazolidinethione with an alkylating agent like methyl iodide.
In a common synthetic procedure, a 3-substituted-2-thioxo-imidazolin-4-one is treated with methyl iodide in the presence of a weak base such as potassium carbonate. nih.gov The base deprotonates the thione, forming a thiolate anion which then acts as a potent nucleophile, attacking the methyl iodide to yield the S-methylated product, a 2-methylsulfanyl-3,5-dihydro-imidazol-4-one. nih.gov This regioselective S-alkylation occurs in high yields. nih.gov The resulting product is essentially an activated form of the thione, as the newly formed methylsulfanyl group is a better leaving group than the original thiol/thione moiety. masterorganicchemistry.com This alkylation is a critical step for subsequent reactions where this group is intended to be displaced. nih.gov
Table 1: Conditions for S-Alkylation of 2-Thiohydantoin (B1682308) Derivatives
| Reactant | Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|
Reactivity of the Imidazolidine Ring System
The imidazolidine ring contains two nucleophilic nitrogen atoms and, depending on its substitution pattern, may have reactive C-H bonds, allowing it to engage in a variety of transformations.
The nitrogen atoms of the imidazolidine ring are nucleophilic and can react with a range of electrophilic reagents. nih.gov For example, 2-benzylimidazoline reacts with an excess of acetic anhydride, an electrophile, to produce 1,3-diacetyl-2-benzylideneimidazolidine, indicating that both ring nitrogens have been acylated. chemicalbook.com
In derivatives such as 2-methylsulfanyl-3,5-dihydro-imidazol-4-ones, the ring system can be further functionalized. Reaction with N,N-dimethylformamide diethylacetal (DMF-DEA), another electrophilic reagent, leads to the formation of 5-dimethylaminomethylidene-2-methylsulfanyl-3,5-dihydro-imidazol-4-ones. nih.gov This reaction proceeds under microwave irradiation and demonstrates that electrophilic substitution can occur at the C5 position of the ring, which is activated by the adjacent carbonyl group. nih.gov
Imidazolidine derivatives that possess an activated methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups) can participate in condensation reactions with aldehydes and ketones. researchgate.net A primary example is the Knoevenagel condensation, which typically involves the reaction of an active methylene compound with a carbonyl compound in the presence of a basic catalyst.
For instance, the C5 methylene group in 2-methylsulfanyl-imidazolidine-4-one derivatives is activated by the adjacent C4-carbonyl group. This allows it to condense with aromatic aldehydes. nih.govrsc.org The reaction proceeds via the formation of a carbanion at the C5 position, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a 5-arylidene derivative, introducing an exocyclic double bond to the imidazolidine ring. These condensation reactions are a common strategy for synthesizing various 5-substituted imidazolidine structures. nih.gov
The structural framework of 2-(methylsulfanyl)imidazolidine and its precursors serves as a versatile scaffold for constructing more complex, fused heterocyclic systems through cyclization reactions. The nucleophilic centers within the molecule—specifically the ring nitrogens and the exocyclic sulfur atom—can react with suitable bifunctional electrophiles to form new rings.
A notable example involves the reaction of related imidazolidine-2-thiones with diethyl acetylenedicarboxylate (B1228247) (DAAD). This reaction leads to the regioselective formation of fused tricyclic heterosystems. researchgate.net The reaction proceeds through an initial Michael addition of the sulfur atom to the activated alkyne, followed by an intramolecular cyclization involving one of the ring nitrogen atoms. This cascade reaction results in the formation of novel systems such as 3,3a-dihydro-1H-imidazo[4′,5′:4,5]imidazo[2,1-b]thiazoles. researchgate.net Such cyclization strategies highlight the utility of the imidazolidine core in building molecular complexity.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methanethiol |
| Dimethyl sulfide |
| 2-Imidazolidinethione |
| Methyl iodide |
| Potassium carbonate |
| 3-Substituted-2-thioxo-imidazolin-4-one |
| 2-Methylsulfanyl-3,5-dihydro-imidazol-4-one |
| Acetic anhydride |
| 2-Benzylimidazoline |
| 1,3-Diacetyl-2-benzylideneimidazolidine |
| N,N-Dimethylformamide diethylacetal (DMF-DEA) |
| 5-Dimethylaminomethylidene-2-methylsulfanyl-3,5-dihydro-imidazol-4-one |
| Diethyl acetylenedicarboxylate (DAAD) |
Oxidation and Thionation Reactions
Detailed studies focusing specifically on the oxidation and thionation of this compound are limited in publicly available scientific literature. However, the reactivity of the constituent functional groups allows for informed predictions based on established chemical principles and studies of related compounds.
Oxidation: The sulfur atom in the methylsulfanyl group (-SCH₃) is susceptible to oxidation. In analogous heterocyclic compounds, such as 1-methyl-1H-imidazole-2-thiol, oxidation has been shown to affect the carbon-sulfur bond, leading to the formation of sulfonic acids. researchgate.net Generally, the oxidation of thioethers (R-S-R') can yield sulfoxides (R-SO-R') and subsequently sulfones (R-SO₂-R') under increasingly potent oxidizing conditions. While specific reagents and conditions for this compound are not documented, common oxidants used for such transformations include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. The expected products from the oxidation of this compound would be 2-(methylsulfinyl)imidazolidine and 2-(methylsulfonyl)imidazolidine.
Thionation: Thionation reactions involve the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S). As this compound does not possess a carbonyl group, direct thionation is not applicable. The term can also refer to the introduction of sulfur into a molecule. In the context of related compounds like imidazolidine-2-thione, which already contains a thiocarbonyl group, further reactions at this site are possible, but this does not represent the thionation of this compound. nih.gov General thionating agents like Lawesson's reagent are typically used to convert amides or ketones into their thio-analogues. chemicalbook.comwikipedia.org
Participation as a Reactive Scaffold in the Formation of Complex Organic Molecules
The imidazolidine ring system is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov The 2-(methylsulfanyl) group represents a key functional handle, acting as a good leaving group in nucleophilic substitution reactions. This allows the imidazolidine core to be incorporated into more complex molecular architectures.
While specific examples detailing the use of this compound as a reactive scaffold are scarce, the reactivity of the closely related acyclic analogue, S-methylisothiourea, provides significant insight. S-methylisothiourea is a versatile reagent in the synthesis of various nitrogen-containing heterocycles and other pharmaceutically relevant molecules. chemicalbook.com The methylsulfanyl group is displaced by nucleophiles, making it a cornerstone for building more complex structures. For instance, it is a key intermediate in the production of the anticancer drug 5-fluorouracil (B62378) and the fungicide carbendazim. chemicalbook.com
This reactivity suggests that this compound can similarly serve as a precursor for a variety of substituted imidazolidines by reacting it with different nucleophiles. The displacement of the methylthiolate anion would lead to the formation of 2-substituted imidazolidine derivatives.
Table 1: Examples of Bioactive Compounds Synthesized from the Related S-Methylisothiourea Scaffold
| Starting Material | Product | Biological Application |
| S-Methylisothiourea | 5-Fluorouracil | Anticancer Agent |
| S-Methylisothiourea | Carbendazim | Fungicide |
| S-Methylisothiourea | Guanethidine | Antihypertensive Drug |
| S-Methylisothiourea | Hydroxyguanidine | Antineoplastic Agent |
This table illustrates the utility of the S-methylisothiourea functional group, which is analogous to that in this compound, as a building block for complex molecules.
Stereochemical Aspects of Reactivity
Stereochemistry plays a crucial role in the reactivity and biological activity of molecules. For this compound, key stereochemical considerations include the potential for different conformations of the five-membered ring and the geometric isomerism of related unsaturated structures.
Formation and Differentiation of Stereoisomers (e.g., Z/E Isomerism)
Z/E isomerism is a form of stereoisomerism that describes the orientation of substituents around a double bond. studymind.co.uk The parent compound, this compound, is a saturated heterocycle and therefore does not exhibit Z/E isomerism within its core structure.
However, Z/E isomerism becomes relevant in the context of its tautomeric form or its reaction products. The compound can exist in equilibrium with its unsaturated tautomer, 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole, which contains an endocyclic carbon-nitrogen double bond (C=N). The substituents on this double bond could potentially lead to Z and E isomers.
The assignment of Z or E is determined by the Cahn-Ingold-Prelog (CIP) priority rules:
Each atom attached directly to the double bond is assigned a priority based on its atomic number. Higher atomic number equals higher priority.
If there is a tie, the process is continued along the substituent chains until a point of difference is reached. libretexts.org
If the two highest-priority groups are on the same side of the double bond, the isomer is designated Z (from the German zusammen, meaning "together"). wikipedia.org
If the two highest-priority groups are on opposite sides of the double bond, the isomer is designated E (from the German entgegen, meaning "opposite"). wikipedia.org
For the exocyclic C=N bond in the related acyclic S-methylisothiourea, Z/E isomerism is possible. sigmaaldrich.com For example, in HN=C(NH₂)SCH₃, the priority of the groups attached to the carbon would be -SCH₃ > -NH₂. The priority on the nitrogen would be the lone pair versus the rest of the molecule it might be attached to. While the fundamental principles of Z/E isomerism are well-established, specific studies detailing the formation and differentiation of such isomers for derivatives of this compound are not prominent in the reviewed literature.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectroscopy (e.g., Chemical Shift Analysis, Coupling Constants)
Specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-(methylsulfanyl)imidazolidine, are not available in the reviewed literature. Such data would be essential for identifying the chemical environment of the protons in the methyl group and the imidazolidine (B613845) ring.
Carbon-13 (¹³C) NMR Spectroscopy (e.g., Chemical Shift Analysis)
¹³C NMR spectral data for this compound could not be found. This analysis would typically reveal the number of unique carbon atoms and their chemical shifts, indicating the electronic environment of the methyl carbon, the methylene (B1212753) carbons of the ring, and the carbon atom of the S-C=N group.
Infrared (IR) Spectroscopy
No specific IR spectra for this compound were found. An IR spectrum would be used to identify characteristic vibrational frequencies of its functional groups, such as N-H stretching, C-H stretching (for both sp³ and methyl carbons), and C-N stretching vibrations.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm the elemental formula (C₄H₁₀N₂S), is not available in the searched scientific literature for this compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that has become an essential tool for the analysis of large, nonvolatile, and thermally labile macromolecules such as proteins and polymers. nih.govyoutube.com Its application to the analysis of small molecules (typically under 700 Da), such as this compound, presents unique challenges, primarily due to interference from the matrix ions that dominate the low-mass region of the spectrum. researchgate.net
The MALDI process involves mixing the analyte with a chemical matrix, which is a crystalline solid with low vapor pressure. nih.govyoutube.com This mixture is spotted on a target plate and irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of both matrix and analyte molecules. youtube.com The resulting ions are then accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their mass-to-charge (m/z) ratio. Smaller ions travel faster and reach the detector first, allowing for mass determination. nih.govyoutube.com
Despite the challenges, MALDI-TOF MS offers a rapid and versatile method for structural characterization. youtube.com To overcome the issue of matrix interference in small molecule analysis, various strategies have been developed, including the use of specific matrices, matrix additives, or matrix-free desorption/ionization techniques. researchgate.net Tandem mass spectrometry (TOF/TOF) capabilities allow for further structural elucidation by selecting a precursor ion, inducing fragmentation, and analyzing the resulting product ions, which can provide detailed information about the molecule's connectivity. youtube.com
A more recent development, MALDI-2, utilizes a second laser for post-ionization of the neutral molecules in the plume generated by the initial laser. This technique significantly increases the ion yield and reduces ion suppression effects, enhancing sensitivity for many analytes, which could be particularly beneficial for the analysis of small molecules like this compound and its derivatives. bruker.com While specific MALDI-TOF/TOF studies focused solely on this compound are not prominent in the literature, the principles of the technique are broadly applicable for its characterization, especially for identifying alkylation adducts with biomolecules. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular structure, conformation, and the intermolecular interactions that dictate crystal packing. While a crystal structure for this compound itself is not detailed in the available literature, extensive crystallographic analysis has been performed on closely related derivatives, providing significant insight into the structural characteristics of this class of compounds.
Single-crystal X-ray diffraction allows for the unambiguous determination of a molecule's constitution and the geometric parameters of its bonds and angles. The analysis of various derivatives containing the methylsulfanyl or imidazolidine moiety reveals detailed structural information. For instance, the structures of compounds like 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one and 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol have been fully elucidated using this method. nih.govnih.gov The crystallographic data obtained from these studies provide a solid foundation for understanding the structural chemistry of the target compound.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
|---|---|---|---|---|---|
| 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one | C₁₇H₁₆N₂OS | Monoclinic | P2₁/n | a = 9.8732(3) Å, b = 10.4326(4) Å, c = 15.1963(5) Å, β = 93.999(1)° | nih.gov |
| 2-[4-(Methylsulfanyl)quinazolin-2-yl]-1-phenylethanol | C₁₇H₁₆N₂OS | Monoclinic | P2₁/c | a = 15.6142(3) Å, b = 5.6142(1) Å, c = 17.2355(3) Å, β = 101.138(2)° | nih.gov |
| 3-(1-Methyl-5-nitroimidazol-2-yl)-1-(methylsulfonyl)imidazolidin-2-one (Satranidazole) | C₈H₁₁N₅O₅S | Monoclinic | P2₁/c | a = 7.794(2) Å, b = 13.065(3) Å, c = 12.396(2) Å, β = 98.66(2)° | researchgate.net |
| 2-Methylsulfanyl-1-(thiomorpholin-4-yl)ethanone | C₇H₁₃NOS₂ | Monoclinic | P2₁/c | a = 10.1581(4) Å, b = 8.5432(3) Å, c = 11.5280(4) Å, β = 100.915(1)° | nih.gov |
X-ray diffraction data allows for a detailed analysis of the molecule's three-dimensional shape, or conformation. This includes the puckering of cyclic structures, the rotation of substituents around single bonds, and the dihedral angles between different planar groups within the molecule.
In the structure of 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one, the five-membered dihydroimidazolone ring is reported to be slightly puckered. nih.goviucr.org The methylsulfanyl group is nearly coplanar with this ring, as indicated by a C17—S1—C3—N2 torsion angle of −2.75 (13)°. nih.gov In another derivative, 3-(1-Methyl-5-nitroimidazol-2-yl)-1-(methylsulfonyl)imidazolidin-2-one, the dihedral angle between the mean planes of the imidazolidine and imidazole (B134444) rings is a significant 49.0 (2)°. researchgate.net For 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, the almost planar methylsulfanylquinazoline group forms a large interplanar angle of 76.26 (4)° with the phenyl group. nih.gov The thiomorpholine (B91149) ring in 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone adopts a classic chair conformation. nih.gov This conformational data is crucial for understanding the molecule's spatial properties and potential interactions.
| Compound | Conformational Feature | Value | Ref. |
|---|---|---|---|
| 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one | Dihydroimidazolone Ring | Slightly puckered | nih.goviucr.org |
| 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one | C17—S1—C3—N2 Torsion Angle | -2.75 (13)° | nih.gov |
| 3-(1-Methyl-5-nitroimidazol-2-yl)-1-(methylsulfonyl)imidazolidin-2-one | Dihedral Angle (Imidazolidine-Imidazole rings) | 49.0 (2)° | researchgate.net |
| 2-[4-(Methylsulfanyl)quinazolin-2-yl]-1-phenylethanol | Interplanar Angle (Quinazoline-Phenyl groups) | 76.26 (4)° | nih.gov |
| 2-Methylsulfanyl-1-(thiomorpholin-4-yl)ethanone | Thiomorpholine Ring Conformation | Chair | nih.gov |
The solid-state structure of a compound is governed by a complex interplay of intermolecular forces. nih.gov X-ray crystallography is the primary tool for identifying and characterizing these interactions, which include strong hydrogen bonds, weaker C-H···O/S contacts, halogen bonds, and π–π stacking interactions. nih.gov
Hydrogen Bonding: This is a dominant interaction in imidazolidine derivatives. In cocrystals of imidazolidine-2-thione, N—H⋯S hydrogen bonding is a frequently observed motif. nih.gov In the crystal structure of 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one, molecules are linked by C—H⋯O hydrogen bonds. nih.goviucr.org Similarly, the crystal structure of satranidazole (B1681479) is stabilized by weak C—H⋯O intermolecular hydrogen bonds. researchgate.net More classical N—H⋯O and O—H⋯O hydrogen bonds are also key in forming the supramolecular structures of related imidazole salts. nih.gov An intramolecular O—H⋯N hydrogen bond is present in 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol. nih.gov
Halogen Bonding: In specially designed cocrystals, halogen bonding plays a significant role. Studies on cocrystals of imidazolidine-2-thione with various diiodobenzenes show a rich variety of I⋯S halogen- and chalcogen-bonding interactions, which compete with and complement the prevalent hydrogen bonding. nih.gov
Crystal packing describes how individual molecules are arranged in the unit cell, while supramolecular architecture refers to the extended, non-covalent assembly of molecules into larger, ordered structures. nih.govnih.gov These architectures are dictated by the intermolecular interactions discussed previously.
In the case of imidazolidine-2-thione complexes, hydrogen bonding can lead to diverse aggregation patterns, including one-dimensional (1D) chains and two-dimensional (2D) or three-dimensional (3D) networks. For 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one, specific C—H⋯O hydrogen bonds link molecules into chains that further assemble into corrugated layers parallel to the ac plane. nih.goviucr.org In another example, imidazolium (B1220033) salts can form infinite two-dimensional layers that interpenetrate to create an interlocked three-dimensional structure, further stabilized by C-H···O interactions. nih.gov The final supramolecular assembly reflects a hierarchy of interaction strengths, creating robust and predictable structural motifs. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
No published studies containing optimized geometrical parameters (bond lengths, bond angles) or detailed electronic structure analysis (e.g., frontier molecular orbitals, molecular electrostatic potential maps) specifically for 2-(Methylsulfanyl)imidazolidine were found.
Theoretical vibrational frequencies and the corresponding spectroscopic assignments for this compound, as determined by DFT calculations, are not available in the reviewed literature.
Studies on Molecular Stability and Tautomerism
Specific theoretical studies on the prototrophic isomerization of this compound, including the relative energies and activation barriers of its potential tautomers, have not been reported.
While the broader concepts of keto-enol and thione-thiol tautomerism are well-documented for many heterocyclic compounds, a direct comparative analysis involving this compound is not present in the available research.
Electronic Structure Analysis
A detailed electronic structure analysis, including charge distribution and orbital interactions, specifically for this compound has not been a subject of published computational research.
Computational Modeling for Structural Optimization (excluding biological activity prediction)
Computational modeling serves as a valuable tool for the in-silico design and optimization of molecular structures to enhance desired physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. mdpi.com While often used in drug discovery to predict biological activity, QSAR can also be employed to model and predict various physicochemical properties, such as solubility, lipophilicity, or stability, which are crucial for the design of new chemical entities. nih.gov
In the context of this compound, a QSAR model could be developed to guide structural modifications to optimize a particular non-biological property. This involves creating a dataset of imidazolidine (B613845) derivatives with known property values and calculating a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). mdpi.com
Using statistical methods like multiple linear regression (MLR), a QSAR equation is derived that best correlates the descriptors with the property of interest. nih.gov This equation can then be used to predict the properties of new, yet-to-be-synthesized derivatives of this compound, allowing for the prioritization of synthetic targets with improved characteristics.
Table 3: Hypothetical QSAR Model for a Physicochemical Property of this compound Derivatives
| Dependent Property | Equation |
| LogP (Lipophilicity) | LogP = 0.45 * (Molecular Weight) - 0.23 * (Polar Surface Area) + 1.2 * (LogS) + 0.87 |
Note: This table presents a hypothetical QSAR equation for illustrative purposes. The descriptors and coefficients are not based on actual experimental data for this compound.
Applications in Advanced Chemical Synthesis and Catalysis
Role as a Versatile Synthetic Intermediate
The utility of 2-(Methylsulfanyl)imidazolidine as a synthetic intermediate stems from the reactivity of the cyclic aminal structure and the ability of the methylsulfanyl group to act as a leaving group. This combination allows for its use as a stable, yet reactive, building block for constructing more elaborate molecular architectures.
The structural core of this compound is a key precursor in the synthesis of biotin (B1667282), an essential B vitamin. nih.gov The synthesis of biotin involves a multi-step sequence, and intermediates containing the imidazolidine (B613845) ring are crucial. nih.govnih.gov The transformation from dethiobiotin (B101835) to biotin, which establishes the fused tetrahydrothiophene (B86538) ring, is a critical step in its biosynthesis. nih.gov The imidazolidine unit provides the necessary cyclic urea (B33335) foundation upon which the rest of the biotin structure is assembled. nih.gov Syntheses aiming to produce biotin and its analogs often utilize strategies that build upon or modify a pre-formed imidazolidine ring system. nih.gov
The imidazolidine ring is a versatile precursor for a wide array of other heterocyclic compounds. nih.govrsc.org Its ability to be chemically transformed allows for the generation of more complex fused and substituted heterocyclic systems. For instance, imidazolidine derivatives can be used in cycloaddition reactions to create novel piperazine-spirooxindole frameworks. rsc.org The fundamental imidazolidine structure serves as a starting point in cascade reactions and multi-component reactions to build highly substituted and functionally diverse molecules. nih.gov This versatility makes it a valuable scaffold in medicinal chemistry and materials science, where access to a variety of heterocyclic structures is paramount. thieme-connect.de
Applications in Catalysis
In the realm of catalysis, this compound and its derivatives have found significant applications, primarily as precursors to ligands that coordinate with transition metals or as chiral auxiliaries that influence the stereochemical outcome of reactions.
Chiral imidazolidinones, which can be derived from the imidazolidine scaffold, are highly effective chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net These auxiliaries are temporarily incorporated into a substrate molecule to direct the stereochemical course of a reaction, after which they can be removed. They have been successfully employed in asymmetric alkylations, aldol (B89426) reactions, and Michael additions, affording products with high levels of stereoselectivity. researchgate.netresearchgate.net The rigid, C2-symmetric structure of many chiral imidazolidine derivatives provides a well-defined steric environment that effectively controls the approach of reagents. nih.gov Their greater stability compared to some other auxiliaries, like chiral oxazolidinones, makes them particularly robust and reliable for complex synthetic challenges. researchgate.netresearchgate.net The development of catalytic asymmetric methods to construct chiral imidazolidines themselves has further broadened their applicability. rsc.org
Table 1: Applications of Chiral Imidazolidine Derivatives in Asymmetric Synthesis
| Asymmetric Reaction | Role of Imidazolidine Derivative | Outcome |
| Alkylation | Chiral Auxiliary | High diastereoselectivity |
| Aldol Reaction | Chiral Auxiliary | Excellent diastereoselectivity and yield |
| Michael Addition | Chiral Auxiliary | High stereochemical control |
| 1,3-Dipolar Cycloaddition | Chiral Ligand/Catalyst | High enantioselectivity (up to 98% ee) |
This table summarizes the use of chiral imidazolidine derivatives to control stereochemistry in various chemical reactions.
The nitrogen atoms within the imidazolidine ring provide excellent coordination sites for transition metals, making its derivatives effective ligands in homogeneous catalysis. nih.gov Ligands play a critical role by modulating the electronic and steric properties of the metal center, thereby controlling its reactivity and selectivity. bac-lac.gc.ca Imidazolidine-based ligands, such as those incorporating pyridine (B92270) moieties, have been used in copper-catalyzed enantioselective Henry reactions. researchgate.net The design of the ligand architecture is crucial for catalytic efficiency. bac-lac.gc.ca For example, N-heterocyclic carbene (NHC) ligands derived from imidazolidine precursors are widely used to stabilize metal centers in various oxidation states and have become ubiquitous in transition metal catalysis. uliege.benih.gov
Perhaps one of the most significant applications of the imidazolidine scaffold in modern catalysis is its role as a precursor to N-Heterocyclic Carbenes (NHCs). nih.govbeilstein-journals.org NHCs are a class of stable carbene ligands that bind strongly to metal centers, often imparting superior stability and activity to the resulting catalyst complexes. uliege.be
The synthesis of NHC precursors, typically imidazolinium salts, often starts from an N,N'-disubstituted ethylenediamine (B42938), which is the core of the imidazolidine ring. nih.govbeilstein-journals.org This diamine is condensed with an appropriate one-carbon source to form the five-membered ring. nih.gov Subsequent steps generate the imidazolinium salt, which can be deprotonated with a base to yield the free, highly reactive NHC. uliege.bebeilstein-journals.org This free carbene is then reacted with a metal precursor to form the desired NHC-metal complex. rsc.orgresearchgate.net
Alternatively, some methods allow for the base-free generation of NHC complexes through the thermolytic decomposition of specific imidazolidine adducts, such as 2-(pentafluorophenyl)imidazolidines, directly in the presence of a metal source. researchgate.net These NHC complexes, featuring ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene), are workhorses in fields like olefin metathesis and cross-coupling reactions. uliege.bebeilstein-journals.orgnih.gov
Table 2: Synthesis of NHC-Metal Complexes from Imidazolidine Precursors
| Precursor Type | Method of NHC Generation | Metal Complex Formed | Application |
| Imidazolinium Salt | Deprotonation with a strong base | [RhCl(cod)(NHC)], [RuCl2(p-cymene)(NHC)] | Catalytic Nitrile Hydration, Olefin Metathesis |
| 2-(Pentafluorophenyl)imidazolidine | Mild thermolytic decomposition | Ru, Ir, and Rh-NHC complexes | Olefin Metathesis, General Catalysis |
| Linked Diimidazolium Salts | Deprotonation and coordination | Di-NHC-bridged mixed-metal complexes | Heterobimetallic Catalysis |
This table outlines common pathways from imidazolidine-based precursors to catalytically active N-Heterocyclic Carbene (NHC) metal complexes.
Tunable Alkylating and Coupling Reagents in Organic Transformations
The concept of a "tunable" reagent is central to modern organic synthesis, allowing chemists to modify reactivity and selectivity by altering the reagent's structure. For a molecule like this compound, the methylsulfanyl group (-SMe) could theoretically serve as a leaving group in alkylation reactions. The "tunability" would arise from the ability to activate this group under specific conditions.
In the context of coupling reactions, such as amide bond formation, reagents are designed to activate carboxylic acids for nucleophilic attack by an amine. While direct evidence for this compound's use is scarce, related heterocyclic structures are employed. For instance, N-methylimidazole is a key component in certain amide coupling reagents. These reagents often function by forming a highly reactive acylimidazolium intermediate.
Table 1: Examples of Coupling Reagent Classes and Their Activating Groups
| Reagent Class | Activating Moiety | Example Reagent |
| Carbodiimides | Carbodiimide | Dicyclohexylcarbodiimide (DCC) |
| Phosphonium Salts | Phosphonium | BOP reagent |
| Urnonium/Guanidinium Salts | Urnonium | HBTU |
| Imidazolium-based | Acylimidazolium | N,N'-Carbonyldiimidazole (CDI) |
This table illustrates common classes of coupling reagents and is for contextual purposes; it does not imply the use of this compound in these roles.
Components of Bifunctional Catalytic Systems (e.g., for Enantioselective Conjugate Additions)
Bifunctional catalysis is a powerful strategy in asymmetric synthesis, where a single catalyst possesses two distinct functional groups that work in concert to activate both the nucleophile and the electrophile. This dual activation often leads to high efficiency and enantioselectivity.
A common design for bifunctional catalysts involves a Brønsted base (to deprotonate the nucleophile) and a hydrogen-bond donor (to activate the electrophile and control the stereochemical outcome). While this compound itself is not a prominent example, the imidazolidine core is a common scaffold in the design of organocatalysts, including those for enantioselective conjugate additions.
For instance, in the sulfa-Michael addition (the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound), bifunctional catalysts are highly effective. Research has shown that catalysts incorporating a thiourea (B124793) or squaramide group (as the hydrogen-bond donor) and a basic moiety, such as an iminophosphorane, can facilitate these reactions with high yields and enantioselectivities. nih.govrsc.org The catalyst deprotonates the thiol, and the resulting thiolate is directed to one face of the electrophile, which is activated and oriented by hydrogen bonding.
Table 2: Research Findings on Bifunctional Catalysis in Enantioselective Sulfa-Michael Additions
| Catalyst Type | Nucleophile | Electrophile | Key Finding |
| Squaramide-based iminophosphorane | Alkyl thiols | α,β-Unsaturated amides | Achieved high yields and enantiomeric excesses for the first metal-free catalytic intermolecular enantioselective Michael addition to unactivated α,β-unsaturated amides. nih.gov |
| Thiourea-based iminophosphorane | Alkyl thiols | α,β-Unsaturated esters | Demonstrated high efficiency and enantioselectivity in the addition to unactivated β-substituted esters, overcoming the low acidity of the thiol nucleophiles through the catalyst's high Brønsted basicity. rsc.org |
This table highlights the principles of bifunctional catalysis in relevant reactions but does not feature this compound as a component.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Methylsulfanyl)imidazolidine, and how can researchers optimize yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step procedure starting with 1,3-propanediamine and carbon disulfide (CS₂), followed by methylation using methyl iodide. Reaction conditions (e.g., solvent choice, temperature, and reaction time) significantly influence yield. For example, heating under nitrogen at 150–170°C in HMPA or solvent-free conditions improves cyclization efficiency . Purity can be monitored via TLC (e.g., chloroform:methanol 7:3 ratio) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, dihedral angles (e.g., C-S-C-C torsion angles between 7.47°–72.07°), and intermolecular interactions (e.g., N–H⋯N/S hydrogen bonds) . Complementary techniques like NMR and IR spectroscopy validate functional groups, while computational tools like the Amsterdam Density Functional (ADF) program provide insights into electronic structure, orbital interactions, and solvent effects .
Advanced Research Questions
Q. What computational strategies are recommended to predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations using the ADF program enable analysis of frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack. The Activation-Strain Model (ATS) further quantifies energy barriers for competing reaction pathways, such as cyclocondensation with aminoesters or aminonitriles . Relativistic corrections (e.g., ZORA method) improve accuracy for sulfur-containing systems .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Employ variable-temperature NMR to identify dynamic processes (e.g., ring puckering in the imidazolidine moiety). For ambiguous peaks, compare experimental data with DFT-calculated chemical shifts (COSMO solvent model recommended) . Cross-validation with mass spectrometry (HRMS) and SC-XRD crystallographic parameters (e.g., R-factor < 0.05) ensures structural assignments .
Q. What are the mechanistic implications of sulfur-mediated intramolecular interactions in this compound-based reactions?
- Methodological Answer : The methylsulfanyl group participates in non-covalent interactions (e.g., N–H⋯S hydrogen bonding) that stabilize transition states during cyclization or substitution reactions. Kinetic studies (e.g., monitoring by GC or HPLC) combined with DFT-derived reaction coordinates can reveal how sulfur lone pairs influence regioselectivity in annulated pyrimidine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
